2,7-bis(piperazin-1-ylsulfonyl)-9H-fluorene
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Overview
Description
2,7-bis(piperazin-1-ylsulfonyl)-9H-fluorene is a complex organic compound with a unique structure that includes two piperazine rings and a fluorenyl group
Scientific Research Applications
2,7-bis(piperazin-1-ylsulfonyl)-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-bis(piperazin-1-ylsulfonyl)-9H-fluorene typically involves the reaction of fluorenyl sulfonyl chloride with piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-bis(piperazin-1-ylsulfonyl)-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines .
Mechanism of Action
The mechanism of action of 2,7-bis(piperazin-1-ylsulfonyl)-9H-fluorene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(7-(1H-benzimidazol-1-ylsulfonyl)-9H-fluoren-2-yl)sulfonyl]-1H-benzimidazole
- 1-methyl-4-[(7-(4-methyl-1-piperazinyl)sulfonyl)-9H-fluoren-2-yl]sulfonylpiperazine
Uniqueness
2,7-bis(piperazin-1-ylsulfonyl)-9H-fluorene is unique due to its dual piperazine rings and fluorenyl group, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(7-piperazin-1-ylsulfonyl-9H-fluoren-2-yl)sulfonyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4S2/c26-30(27,24-9-5-22-6-10-24)18-1-3-20-16(14-18)13-17-15-19(2-4-21(17)20)31(28,29)25-11-7-23-8-12-25/h1-4,14-15,22-23H,5-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZPTPFGSHGJAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCNCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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